molecular formula C26H22O3 B040787 2-[2-phenyl-2-(4-propan-2-ylphenyl)acetyl]indene-1,3-dione CAS No. 122916-79-4

2-[2-phenyl-2-(4-propan-2-ylphenyl)acetyl]indene-1,3-dione

Cat. No.: B040787
CAS No.: 122916-79-4
M. Wt: 382.4 g/mol
InChI Key: LTOWHDDMSDCWDE-UHFFFAOYSA-N
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Description

2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione include other indene derivatives and phenylacetyl compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity .

Uniqueness

What sets 2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione apart is its unique combination of phenyl and indene groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

122916-79-4

Molecular Formula

C26H22O3

Molecular Weight

382.4 g/mol

IUPAC Name

2-[2-phenyl-2-(4-propan-2-ylphenyl)acetyl]indene-1,3-dione

InChI

InChI=1S/C26H22O3/c1-16(2)17-12-14-19(15-13-17)22(18-8-4-3-5-9-18)26(29)23-24(27)20-10-6-7-11-21(20)25(23)28/h3-16,22-23H,1-2H3

InChI Key

LTOWHDDMSDCWDE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O

Synonyms

2-[(4-(1-Methylethyl)phenyl)-phenyl-acetyl]-1H-indan-1,3-dion

Origin of Product

United States

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